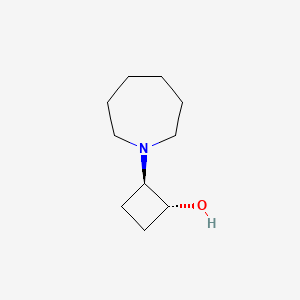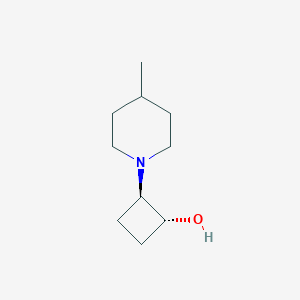![molecular formula C14H21NO4S B1485690 tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2277065-73-1](/img/structure/B1485690.png)
tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . The tert-butyl group is a common protecting group in organic synthesis, and the hydroxy and sulfanyl groups suggest potential reactivity .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyrrolidine ring substituted with various functional groups. The exact structure would depend on the positions of these substitutions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The hydroxy group could potentially be involved in reactions such as esterification or ether formation. The sulfanyl group might participate in various substitution or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the compound’s polarity, its molecular weight, and the presence of any chiral centers .Applications De Recherche Scientifique
Synthesis and Characterization
Pyrrolidine derivatives are synthesized and characterized for various applications, including the development of pharmaceuticals and materials. For instance, the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate demonstrates the intricate synthesis techniques used for creating complex pyrrolidine-based structures, which can be applied to similar compounds (Weber et al., 1995).
Metabolic Studies
Metabolic studies on pyrrolidine derivatives, such as CP-533,536, a prostaglandin E2 agonist, reveal how these compounds undergo metabolic transformations, including oxidation and demethylation processes. These insights are crucial for understanding the pharmacokinetics and metabolism of related pyrrolidine compounds (Prakash et al., 2008).
Molecular Structure and Analysis
Research on the molecular structure and thermal analyses of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate demonstrates the importance of structural analysis in understanding the properties and potential applications of pyrrolidine derivatives. X-ray crystallographic analysis and DFT studies provide insights into the molecular arrangements and stability, which can be relevant for similar tert-butyl pyrrolidine carboxylates (Çolak et al., 2021).
Application in Synthesis
The coupling of arylboronic acids with partially reduced pyridine derivatives, including tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcases the synthetic applications of pyrrolidine derivatives in creating complex molecules for pharmaceutical and material science applications (Wustrow & Wise, 1991).
Pharmaceutical Applications
The asymmetric synthesis of key intermediates for the synthesis of pyrrolidine azasugars, and the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlight the pharmaceutical importance of pyrrolidine derivatives. These studies demonstrate the role of pyrrolidine derivatives in developing therapeutics for various conditions, including viral infections (Huang Pei-qiang, 2011) and (Wang et al., 2001).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action. If this compound is used as a catalyst, it might function by coordinating to metal ions and facilitating electron transfer.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(2-methylfuran-3-yl)sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-9-11(5-6-18-9)20-12-8-15(7-10(12)16)13(17)19-14(2,3)4/h5-6,10,12,16H,7-8H2,1-4H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBQEHTXRHCOOU-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2CN(CC2O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)

![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)
![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)
![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
![trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485624.png)
![trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol](/img/structure/B1485625.png)
![tert-butyl N-{1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1485627.png)
![trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol](/img/structure/B1485628.png)
